N-methyl-2-(2-methylpropoxy)aniline
Overview
Description
N-methyl-2-(2-methylpropoxy)aniline is a compound with the molecular formula C10H15NO.
Scientific Research Applications
N-methyl-2-(2-methylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methylpropoxy)aniline typically involves the reaction of 2-isobutoxyaniline with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the extraction of the compound from the reaction mixture using solvents like ethyl acetate, followed by purification through adsorption chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the isobutoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylpropoxy)aniline involves its interaction with cellular components, leading to oxidative stress and cell damage. In algal cells, the compound induces the production of reactive oxygen species (ROS), which cause oxidative damage to cellular structures, ultimately leading to cell death . This mechanism is particularly effective against harmful algal species, making it a promising candidate for controlling algal blooms .
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxyaniline: A closely related compound with similar chemical properties.
2-(2-Methylpropoxy)aniline: Another derivative with comparable structure and reactivity.
Uniqueness
What sets N-methyl-2-(2-methylpropoxy)aniline apart from similar compounds is its potent algicidal activity and its ability to induce oxidative stress in target cells. This unique property makes it particularly valuable in applications aimed at controlling harmful algal blooms .
Properties
IUPAC Name |
N-methyl-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPEPXIDFIWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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